2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride - 1158278-38-6

2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride

Catalog Number: EVT-1674306
CAS Number: 1158278-38-6
Molecular Formula: C13H17ClN4O
Molecular Weight: 280.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic substitution: This method involves reacting a precursor molecule containing a suitable leaving group with piperazine. For example, in the synthesis of 3-(4-substituted-piperazin-1-ylmethyl)-1,2,3,9-tetrahydrocarbazol-4-one derivatives, a 3-dimethylaminomethyl-substituted compound was reacted with various piperazines to yield the desired products , .

  • Multi-step synthesis: This approach utilizes a series of reactions to build the target molecule. For instance, the synthesis of 4(3H)-quinazolinone derivatives involved reacting anthranilic acid with chloroacetyl chloride followed by subsequent reactions with aromatic amines and nitrogen nucleophiles like piperidine derivatives .

Chemical Reactions Analysis
  • Salt formation: The presence of the piperazine nitrogen makes the molecule basic. It can react with acids like hydrochloric acid to form hydrochloride salts, as indicated in the compound name , , , , .

Mechanism of Action
  • Receptor binding: The molecule might interact with specific receptors involved in various biological pathways. For example, compounds with piperazine moieties have been shown to interact with dopamine receptors , , , histamine receptors , or other targets relevant to potential therapeutic applications.

Compound Description: This compound is the hydrochloride salt of an amine derivative, specifically 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. []

Relevance: This compound shares a core structure with 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride: a piperazine ring substituted at the 1-position with a methyl linker connected to a dihydroquinoline moiety. The key difference lies in the substitution on the dihydroquinoline portion. In this related compound, the dihydroquinoline is substituted at the 8-position with a (6-phenylpyridin-3-yl)methyl group, whereas in the target compound, the dihydroquinoline is condensed with a quinazolinone ring system. []

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate

Compound Description: This compound is a fluorinated analog of 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride. []

Relevance: This compound exhibits a structural resemblance to 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride, featuring the same core structure of a piperazine ring with a (dihydroquinolinyl)methyl substituent. The distinction lies in the presence of a fluorine atom at the para position of the phenyl ring attached to the pyridine moiety in this analog. []

5-Aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones (I)

Compound Description: This series of compounds was synthesized through reactions of acylpyruvic acid methyl esters with a mixture of aromatic aldehydes and 2-(1-piperazino)-1-ethylamine. These compounds (I) demonstrated antibacterial activity. []

Relevance: These compounds share the common feature of a piperazine ring with 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride, but they differ significantly in the core structure. Instead of a dihydroquinoline or quinazolinone system, these compounds are built around a 2,5-dihydropyrrol-2-one scaffold. []

3,4-diaryl-4,6-dihydro-6-oxo-5-(2-piperazin-1-ylethyl)pyrrolo[3,4-c]pyrazol-6-ones (III)

Compound Description: These compounds were synthesized from the aforementioned 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones (I) by reaction with hydrazine hydrate. The biological activity of these compounds (III) involved influencing blood coagulation. []

3-(4-substituted-piperazin-1-ylmethyl)-1,2,3,9-tetrahydrocarbazol-4-one derivatives

Compound Description: This series of compounds features a tetrahydrocarbazol-4-one core structure. The synthesis involved a Mannich reaction with 9-methyl-1,2,3,9-tetrahydrocarbazol-4-one followed by nucleophilic substitution with various piperazines. These compounds exhibited antiemetic activity comparable to ondansetron. [, ]

Relevance: These derivatives, while possessing a distinct tetrahydrocarbazol-4-one core, share a key structural motif with 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride. Both compound classes feature a piperazine ring directly linked to a central scaffold (tetrahydrocarbazol-4-one in these derivatives and dihydroquinazolin-4-one in the target compound) via a methylene bridge. This structural similarity suggests potential overlap in their pharmacological profiles. [, ]

tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1)

Compound Description: This novel heterocyclic compound demonstrated potent anti-SARS-CoV-2 activity in vitro, effectively suppressing viral replication in both Vero E6 and Calu-3 cells. []

rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2)

Compound Description: This novel heterocyclic compound, structurally similar to trans-1, also exhibited anti-SARS-CoV-2 activity in vitro, inhibiting viral replication in Vero E6 cells. []

Relevance: Similar to trans-1, this compound shares the piperazine ring with 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride but differs in its core structure. It also features a tetrahydroisoquinoline scaffold with an indole substituent, distinct from the dihydroquinazolin-4-one core of the target compound. []

3-(4-(2-hydroxyethyl)piperazin-1-yl)-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one hydrochloride (PF-5)

Compound Description: PF-5 is a potent phosphodiesterase 5A (PDE5A) inhibitor that demonstrated efficacy in improving functional recovery after middle cerebral artery occlusion (MCA-o) in rats. []

Relevance: While PF-5 also contains a piperazine ring, its structure diverges significantly from 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride. The core structure of PF-5 is based on a pyrido[3,4-b]pyrazin-2(1H)-one scaffold, and it lacks the dihydroquinoline or quinazolinone moieties present in the target compound. []

6,7-dihydro-6-[2-(dimethylamino)-ethyl]-4-(3-nitrophenyl)-2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-5-one (2a, FR 75469)

Compound Description: This compound, along with 4c (FR 72707), exhibited potent anti-anoxic (AA) activity in mice, comparable to the reference compound FK 360. It also showed efficacy in anti-lipid peroxidation (ALP) assays and in reducing arachidonate-induced cerebral edema in rats. []

Relevance: FR 75469, despite its different core structure based on a pyrrolo[3,4-d]pyrimidine-5-one scaffold, shares a structural similarity with 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride in their side chains. Both compounds feature a basic nitrogen moiety that could be crucial for their biological activity. The presence of a (dimethylamino)ethyl group in FR 75469 and a piperazin-1-ylmethyl group in the target compound suggests a possible shared mechanism involving interaction with similar biological targets. []

6-methyl-5-(4-methyl-piperazin-1-ylmethyl)-4-(3-nitrophenyl)-2-phenylpyrimidine (4c, FR 72707)

Compound Description: This compound, similar to 2a (FR 75469), displayed significant anti-anoxic (AA) activity in mice and proved effective in anti-lipid peroxidation (ALP) assays and in alleviating arachidonate-induced cerebral edema in rats. []

6-methyl-5-(4-methylpiperazin-1-ylcarbonyl)-4-(3-nitrophenyl)-2-phenylpyrimidine (FK 360)

Compound Description: This compound served as a reference for comparing the anti-anoxic (AA) activity of other novel 4-arylpyrimidine derivatives. []

Relevance: FK 360, despite having a pyrimidine core different from the dihydroquinazolin-4-one core in 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride, shares a notable structural similarity. Both compounds feature a piperazine ring, although their connectivity to the core structure differs. In FK 360, the piperazine is attached via a carbonyl linker, while in the target compound, it's directly connected to the core through a methylene bridge. This structural resemblance suggests potential for overlapping pharmacological activities. []

5-acetyl-6-(2-dimethylaminoethyl)-4-(3-nitrophenyl)-2-phenylpyrimidine (5f)

Compound Description: This 4-arylpyrimidine derivative was synthesized and its three-dimensional molecular electrostatic potentials (3D-MEP) were analyzed in comparison to FK 360. The analysis revealed similarities in the electrostatic potential maps around the nitrogenous basic moiety of both compounds. []

Relevance: Although 5f possesses a pyrimidine core unlike the dihydroquinazolin-4-one core of 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride, they share a key structural feature: a basic nitrogen moiety. While 5f has a (dimethylamino)ethyl group, the target compound contains a piperazin-1-ylmethyl group. This similarity in their electrostatic potential maps, especially around these basic nitrogen moieties, suggests a possible common binding mode or interaction with similar biological targets. []

N-(4-hydroxyphenyl)-N-(4-oxo-3-phenyl-2-thioxo-3,4-dihydroquinazolin-1(2H)methyl)acetamide (PTQ01)

Compound Description: This compound exhibited excellent anti-inflammatory activity in a carrageenan-induced rat paw edema model. []

Relevance: PTQ01 shares a close structural resemblance with 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride, both featuring a quinazolin-4(3H)-one core. The key difference lies in the substitution at the 2-position of the quinazolinone ring. In PTQ01, this position is occupied by a thioxo group, while in the target compound, it's a carbonyl group. Furthermore, PTQ01 has an N-(4-hydroxyphenyl)acetamide substituent attached to the methylene bridge at the 1-position of the quinazolinone ring, whereas the target compound has a piperazine ring. []

N-(4-ethoxyphenyl)-N-(3-(naphthalen-2yl)-4-oxo-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)acetamide (NTQ02)

Compound Description: NTQ02 showed significant anti-inflammatory activity compared to the standard drug diclofenac sodium in a carrageenan-induced rat paw edema model. []

Relevance: NTQ02 is structurally related to 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride, both sharing a quinazolin-4(3H)-one core. The primary distinctions reside in the substituents on the quinazolinone ring. In NTQ02, the 2-position is occupied by a thioxo group, while the target compound has a carbonyl group. Additionally, NTQ02 features a naphthalen-2-yl group at the 3-position and an N-(4-ethoxyphenyl)acetamide substituent on the methylene bridge at the 1-position of the quinazolinone ring, contrasting with the piperazine ring in the target compound. []

N-(4-Hydroxyphenyl)-N-((3-naphthalen-2-yl)-4-oxo-2-thioxo-3,4-dihydorquinazolin-1(2H)-ylmethyl)acetamide (NTQ01)

Compound Description: NTQ01 exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, surpassing the efficacy of the standard drug diclofenac sodium. []

N-((3-(4-ethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydoquinazolin-1(2H)-yl)methyl)-N-(4-hydroxyphenyl)acetamide (ETQ01)

Compound Description: ETQ01 exhibited notable anti-inflammatory activity in a carrageenan-induced rat paw edema model, demonstrating greater efficacy compared to the standard drug diclofenac sodium. []

N-(3-(4-ethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydroquinazolin-1(2H)-ylmethyl)-N-(4-hydroxyphenyl)acetamide (ETQ04)

Compound Description: ETQ04 showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, comparable in efficacy to the standard drug diclofenac sodium. []

Relevance: ETQ04 is structurally analogous to 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride, both containing a quinazolin-4(3H)-one core. The key differences are in the substituents on the quinazolinone ring. Similar to ETQ01, ETQ04 has a thioxo group at the 2-position and a 4-ethoxyphenyl group at the 3-position. It also has an N-(4-hydroxyphenyl)acetamide substituent on the methylene bridge at the 1-position, contrasting with the piperazine ring in the target compound. []

N-(4-ethoxyphenyl)-N-((4-oxo-3-phenyl-2-thioxo-3,4-dihydoquinazolin-1(2H)-yl)methyl)acetamide (PTQ02)

Compound Description: PTQ02 displayed significant anti-inflammatory activity compared to the standard drug diclofenac sodium in a carrageenan-induced rat paw edema model. []

N-(4-ethoxyphenyl)-N-(3-(4-ethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydoquinazolin-1(2H)-yl)methyl)acetamide (ETQ02)

Compound Description: ETQ02 exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, demonstrating greater efficacy compared to the standard drug diclofenac sodium. Additionally, ETQ02, along with PTQ01, PTQ02, ETQ01, and PTQ04, showed significant analgesic activity compared to the standard drug pentazocin. []

Relevance: ETQ02 shares a structural resemblance with 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride, both featuring a quinazolin-4(3H)-one core. The main distinctions are in the substituents on the quinazolinone ring. Similar to ETQ01 and ETQ04, ETQ02 has a thioxo group at the 2-position and a 4-ethoxyphenyl group at the 3-position. It also has an N-(4-ethoxyphenyl)acetamide substituent on the methylene bridge at the 1-position, contrasting with the piperazine ring in the target compound. []

2-(2,3-dimethylphenyl)(3-(4-ethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydroquinazolin-1-2H)-1ylmethylamino)benzoic acid (PTQ03)

Compound Description: PTQ03 showed moderate anti-inflammatory activity in a carrageenan-induced rat paw edema model. []

sodium 2-(2-((2,6-dichlrophenyl)(3-(4-oxo-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)amino)phenylacetate (PTQ04)

Compound Description: PTQ04 demonstrated moderate anti-inflammatory activity in a carrageenan-induced rat paw edema model. It also showed significant analgesic activity, alongside PTQ01, PTQ02, ETQ01, and ETQ02, compared to the standard drug pentazocin. []

Relevance: PTQ04 shares a structural resemblance with 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride, both featuring a quinazolin-4(3H)-one core. The primary distinctions are in the substituents on the quinazolinone ring. Similar to other thioxoquinazolinone derivatives mentioned, PTQ04 has a thioxo group at the 2-position. It has a sodium 2-(2-((2,6-dichlorophenyl)amino)phenylacetate substituent attached to the methylene bridge at the 1-position, contrasting with the piperazine ring in the target compound. []

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1)

Compound Description: This compound demonstrates inhibitory activity against anti-apoptotic proteins of the Bcl-2 family. Various salts and crystalline forms of this compound have been investigated for their potential use as active pharmaceutical ingredients. []

Compound Description: This compound serves as a prodrug for combating the hepatitis C virus. A solid suspension of its hydrochloride salt, prepared by melt extrusion with a polyethylene glycol (PEG)/polypropylene glycol (PPG) block copolymer (poloxamers), is incorporated into pharmaceutical compositions for improved delivery. []

Relevance: Despite both being hydrochloride salts, (I) and 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride share minimal structural similarity. Compound (I) has a complex structure with a tetrahydrofuran ring, pyrimidine and phosphonate groups, and lacks the piperazine ring found in the target compound. The primary shared feature is their formulation as hydrochloride salts for pharmaceutical applications. []

Properties

CAS Number

1158278-38-6

Product Name

2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride

IUPAC Name

2-(piperazin-1-ylmethyl)-4aH-quinazolin-4-one;hydrochloride

Molecular Formula

C13H17ClN4O

Molecular Weight

280.75 g/mol

InChI

InChI=1S/C13H16N4O.ClH/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17;/h1-4,10,14H,5-9H2;1H

InChI Key

LBQBZNXXKHORHZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=NC(=O)C3C=CC=CC3=N2.Cl

Canonical SMILES

C1CN(CCN1)CC2=NC(=O)C3C=CC=CC3=N2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.